N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide
Description
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Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-12-8-14(20)16-15(9-12)25-18(22-16)23(17(24)11-4-3-5-11)10-13-6-1-2-7-21-13/h1-2,6-9,11H,3-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNPDBLCXQUNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include fluorination at the 4- and 6-positions, cyclobutane carboxamide coupling, and pyridylmethyl substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For example, using anhydrous DMF as a solvent enhances nucleophilic substitution efficiency for fluorine incorporation, while palladium-based catalysts improve cross-coupling reactions between heterocyclic moieties . Monitoring intermediates via HPLC-MS is advised to minimize side products.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- X-ray crystallography provides definitive confirmation of the cyclobutane ring geometry and fluorine substitution patterns. For example, analogues like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine have been structurally resolved using this method .
- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies electronic environments, with ¹⁹F NMR being critical for verifying difluoro substitution .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess in vitro biological activity against target proteins?
Standard assays include:
- Kinase inhibition assays (e.g., ADP-Glo™) for compounds with triazolopyrimidine or benzothiazole motifs, which often target ATP-binding pockets .
- Fluorescence polarization to measure binding affinity to recombinant proteins.
- Cellular viability assays (e.g., MTT) in relevant cell lines, with IC₅₀ calculations using nonlinear regression models .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing side-product formation?
- Design of Experiments (DOE) systematically evaluates variables (e.g., stoichiometry, reaction time). For instance, fractional factorial designs can identify critical interactions between temperature and catalyst loading .
- Flow chemistry improves heat and mass transfer for exothermic steps, reducing decomposition.
- In-line analytics (e.g., FTIR monitoring) enable real-time adjustment of reaction parameters .
Q. How should contradictions between computational predictions and experimental bioactivity data be resolved?
- Perform orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics.
- Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations.
- Analyze crystal structures of ligand-target complexes to identify unaccounted interactions (e.g., halogen bonding with fluorine) .
Q. What computational approaches model binding interactions with biological targets?
- Molecular docking (AutoDock Vina) to predict binding poses.
- QM/MM simulations to assess electronic effects of fluorine substituents on binding affinity .
- Free-energy perturbation (FEP) calculations quantify the impact of structural modifications (e.g., cyclobutane vs. cyclohexane) .
Q. How does stability under varying pH and temperature affect experimental outcomes?
- Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–10 and 25–60°C.
- Use LC-MS to track degradation products (e.g., hydrolysis of the cyclobutanecarboxamide group).
- Stabilize solutions with antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Q. What methodologies establish structure-activity relationships (SAR) for analogs?
- Synthesize derivatives with systematic substitutions (e.g., replacing fluorine with chlorine or methyl groups).
- Compare bioactivity data across analogs using PCA (Principal Component Analysis) to identify critical structural features.
- Correlate electronic parameters (Hammett σ values) with activity trends .
Q. How can target interaction specificity be validated using orthogonal assays?
- Combine CRISPR/Cas9 knockout models with proteome profiling to rule off-target effects.
- Use SPR for kinetic validation and CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .
Q. What challenges arise in scaling synthesis for preclinical studies, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
